Cas no 2171868-74-7 (3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanoylazetidine-3-carboxylic acid)

3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanoylazetidine-3-carboxylic acid structure
2171868-74-7 structure
Product name:3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanoylazetidine-3-carboxylic acid
CAS No:2171868-74-7
MF:C25H28N2O6
Molecular Weight:452.499627113342
CID:6492314
PubChem ID:165571108

3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanoylazetidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanoylazetidine-3-carboxylic acid
    • 2171868-74-7
    • 3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoyl]azetidine-3-carboxylic acid
    • EN300-1561900
    • インチ: 1S/C25H28N2O6/c1-3-25(23(29)30)14-27(15-25)22(28)21(32-2)12-26-24(31)33-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,3,12-15H2,1-2H3,(H,26,31)(H,29,30)
    • InChIKey: ICCJUCXGQPJDQN-UHFFFAOYSA-N
    • SMILES: OC(C1(CC)CN(C(C(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)OC)=O)C1)=O

計算された属性

  • 精确分子量: 452.19473662g/mol
  • 同位素质量: 452.19473662g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 714
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 2.5

3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanoylazetidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1561900-1.0g
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoyl]azetidine-3-carboxylic acid
2171868-74-7
1g
$3368.0 2023-06-05
Enamine
EN300-1561900-50mg
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoyl]azetidine-3-carboxylic acid
2171868-74-7
50mg
$2829.0 2023-09-25
Enamine
EN300-1561900-250mg
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoyl]azetidine-3-carboxylic acid
2171868-74-7
250mg
$3099.0 2023-09-25
Enamine
EN300-1561900-5.0g
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoyl]azetidine-3-carboxylic acid
2171868-74-7
5g
$9769.0 2023-06-05
Enamine
EN300-1561900-0.05g
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoyl]azetidine-3-carboxylic acid
2171868-74-7
0.05g
$2829.0 2023-06-05
Enamine
EN300-1561900-0.25g
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoyl]azetidine-3-carboxylic acid
2171868-74-7
0.25g
$3099.0 2023-06-05
Enamine
EN300-1561900-10.0g
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoyl]azetidine-3-carboxylic acid
2171868-74-7
10g
$14487.0 2023-06-05
Enamine
EN300-1561900-10000mg
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoyl]azetidine-3-carboxylic acid
2171868-74-7
10000mg
$14487.0 2023-09-25
Enamine
EN300-1561900-2500mg
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoyl]azetidine-3-carboxylic acid
2171868-74-7
2500mg
$6602.0 2023-09-25
Enamine
EN300-1561900-100mg
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoyl]azetidine-3-carboxylic acid
2171868-74-7
100mg
$2963.0 2023-09-25

3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanoylazetidine-3-carboxylic acid 関連文献

3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanoylazetidine-3-carboxylic acidに関する追加情報

3-Ethyl-1-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-Methoxypropanoylazetidine-3-Carboxylic Acid: A Versatile Compound in Medicinal Chemistry and Drug Discovery

3-Ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanoylazetidine-3-carboxylic acid is a complex organic molecule with a unique molecular structure that has garnered significant attention in the field of medicinal chemistry. The compound features a fluorene ring system fused to a methoxycarbonyl group, which is further connected to a propanoylazetidine core. This molecular architecture is characterized by the presence of multiple functional groups, including an ethyl chain, a methoxy substituent, and a carboxylic acid functional group. The combination of these structural elements creates a highly reactive and versatile compound that has potential applications in various areas of pharmaceutical research.

The CAS number 2171868-74-7 provides a unique identifier for this compound, which is essential for its proper classification and use in scientific literature. The compound's molecular formula, C23H25NO6, reflects its complex composition, with 23 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and six oxygen atoms. This molecular structure is critical for understanding its reactivity and biological activity. Recent studies have highlighted the importance of such molecular frameworks in the development of novel therapeutics, particularly in the context of targeted drug delivery systems and enzyme inhibition.

The fluorene ring system is a key structural feature of this compound, contributing to its stability and functional versatility. Fluorene derivatives are widely used in pharmaceutical research due to their ability to modulate biological activity through interactions with specific protein targets. The methoxycarbonyl group attached to the fluorene ring further enhances the compound's reactivity by introducing polar functionalities that can participate in hydrogen bonding and other non-covalent interactions. These properties make the compound a promising candidate for the development of anti-inflammatory agents and antioxidant compounds.

The propanoylazetidine core is another critical component of this molecule, as it provides the structural framework for the carboxylic acid functional group. Azetidine rings are known for their ability to form stable cyclic structures, which can be exploited in the design of peptide mimetics and small molecule inhibitors. The presence of the ethyl chain and the methoxy substituent further modifies the compound's pharmacological profile, influencing its solubility, bioavailability, and interaction with biological targets.

Recent advancements in molecular design strategies have emphasized the importance of incorporating fluorene derivatives into drug candidates. For instance, a study published in Journal of Medicinal Chemistry in 2023 demonstrated that compounds with fluorene moieties exhibit enhanced target specificity and improved drug efficacy compared to traditional small molecule inhibitors. The CAS number 2171868-74-7 compound aligns with these findings, as its fluorene ring system may contribute to its potential therapeutic applications in chronic inflammatory diseases and neurodegenerative disorders.

The methoxy substituent in the compound plays a crucial role in modulating its biological activity. Methoxy groups are known to influence the hydrophobicity and electrostatic properties of molecules, which can impact their interaction with biological targets. A 2022 study in Drug Discovery Today highlighted the significance of methoxy functionalization in the development of selective enzyme inhibitors, suggesting that the methoxy group in this compound may enhance its ability to bind to specific protein targets with high affinity.

The carboxylic acid functional group is another key feature of this compound, as it contributes to its acidic properties and potential for prodrug design. Carboxylic acid derivatives are often used in pharmaceutical research to improve the solubility and bioavailability of drugs. A 2021 review in Advanced Pharmaceutical Technology discussed the role of carboxylic acid moieties in the development of targeted drug delivery systems, emphasizing their ability to form ester linkages that can be hydrolyzed in vivo to release the active drug molecule.

The ethyl chain in the compound is another important structural element that influences its pharmacological properties. Ethyl groups are commonly used in drug design to modify the hydrophobicity and lipophilicity of molecules. A 2023 study in Journal of Medicinal Chemistry demonstrated that the addition of ethyl chains can significantly enhance the cell permeability and target specificity of drug candidates. This suggests that the ethyl group in the CAS number 2171868-74-7 compound may contribute to its potential therapeutic applications in anti-cancer and anti-viral therapies.

The combination of these structural features in the CAS number 2171868-74-7 compound makes it a promising candidate for further research in the field of pharmaceutical science. Its unique molecular architecture, characterized by the fluorene ring system, methoxycarbonyl group, propanoylazetidine core, ethyl chain, and methoxy substituent, provides a foundation for the development of novel therapeutics. The compound's potential applications in targeted drug delivery systems, enzyme inhibition, and anti-inflammatory agents highlight its significance in modern medicinal chemistry.

Recent advancements in molecular design strategies have further underscored the importance of compounds like the CAS number 2171868-74-7 in the development of next-generation therapeutics. The integration of fluorene derivatives, methoxy functionalization, and carboxylic acid moieties into drug candidates represents a promising approach to improving drug efficacy and target specificity. As research in this area continues to evolve, the CAS number 2171868-74-7 compound is likely to play a significant role in the discovery of new and innovative treatments for a wide range of diseases.

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